

An In-depth Technical Guide to 3-Iodo-8-nitroquinoline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Iodo-8-nitroquinoline**

Cat. No.: **B1314853**

[Get Quote](#)

CAS Number: 497084-46-5

This technical guide provides a comprehensive overview of **3-Iodo-8-nitroquinoline**, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. This document details its physicochemical properties, a representative synthetic protocol, and explores its potential biological significance based on related compounds.

Chemical and Physical Properties

3-Iodo-8-nitroquinoline is a substituted quinoline with the molecular formula $C_9H_5IN_2O_2$.^[1]

The presence of both an iodine atom and a nitro group on the quinoline scaffold suggests potential for diverse chemical reactivity and biological activity. The electron-withdrawing nature of the nitro group can influence the compound's electronic properties and reactivity.

Table 1: Physicochemical Properties of **3-Iodo-8-nitroquinoline**

Property	Value	Reference
CAS Number	497084-46-5	[1]
Molecular Formula	C ₉ H ₅ IN ₂ O ₂	[1]
Molecular Weight	300.05 g/mol	[1]
Density	2.0±0.1 g/cm ³	
Boiling Point	401.2±30.0 °C at 760 mmHg	
Flash Point	196.4±24.6 °C	
Purity	97.0%	[1]

Synthesis of 3-Iodo-8-nitroquinoline: A Representative Experimental Protocol

While a specific, peer-reviewed synthesis for **3-Iodo-8-nitroquinoline** is not readily available in the searched literature, a plausible route can be devised based on established quinoline synthesis methodologies, such as the Skraup-Doebner-von Miller reaction, followed by halogenation. The following is a representative, hypothetical protocol.

Reaction Scheme:

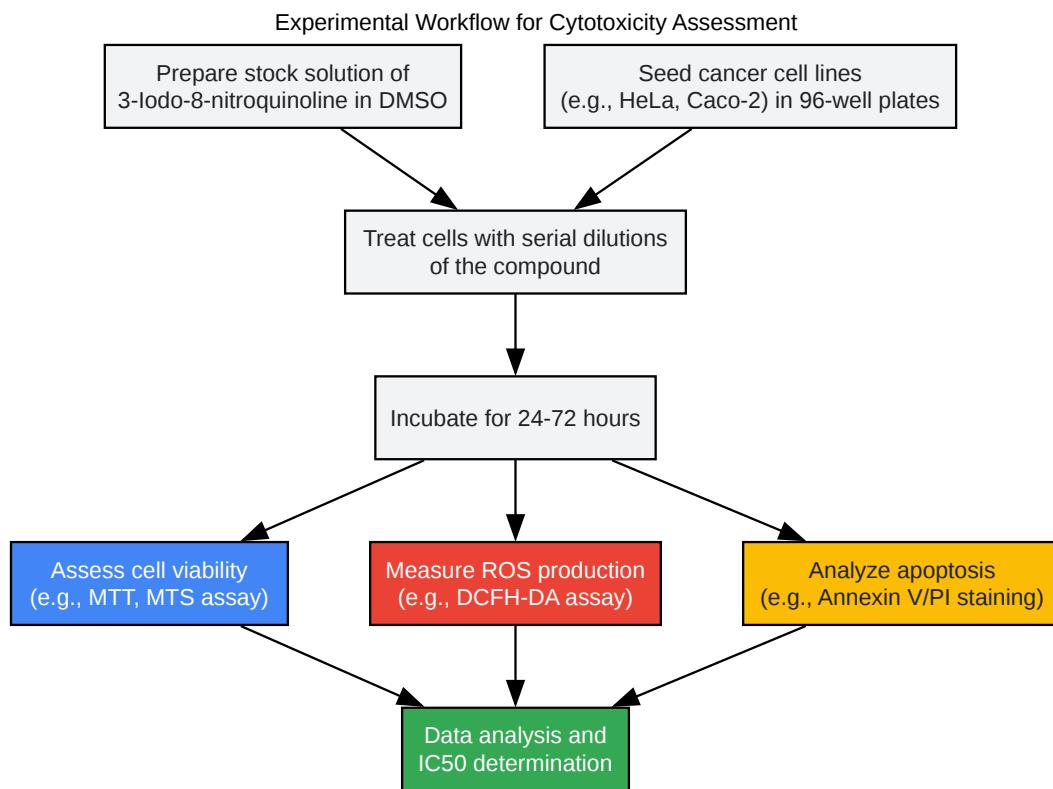
Step 1: Synthesis of 8-nitroquinoline from 2-nitroaniline (Skraup-Doebner-von Miller type reaction). Step 2: Iodination of 8-nitroquinoline to yield **3-Iodo-8-nitroquinoline**.

Experimental Protocol:

Step 1: Synthesis of 8-nitroquinoline

- Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 2-nitroaniline (0.1 mol), glycerol (0.3 mol), and concentrated sulfuric acid (0.2 mol).
- Heating: Heat the mixture gently in an oil bath to 120-130 °C.

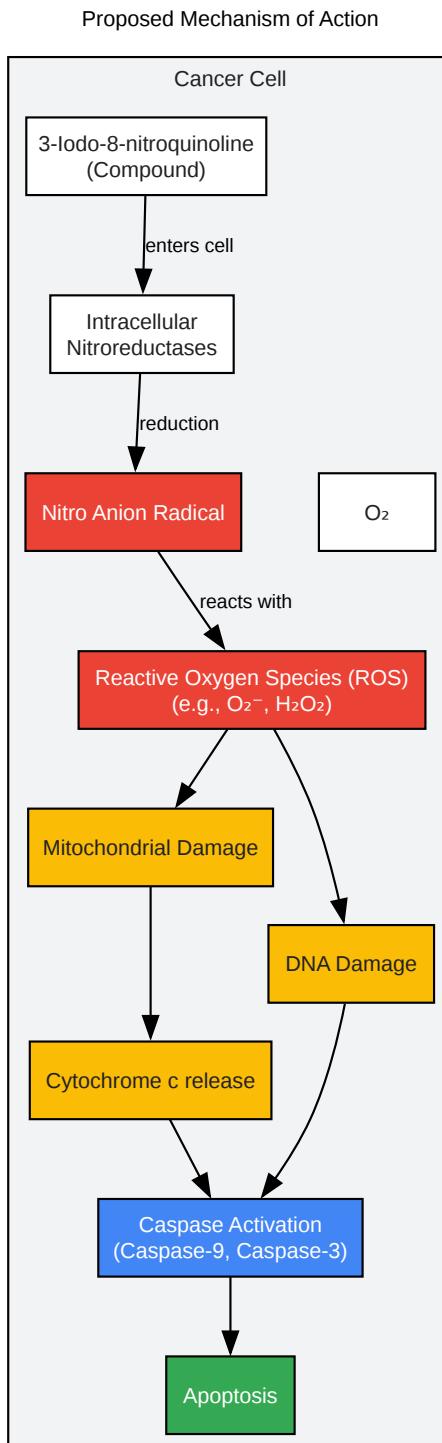
- **Addition of Oxidizing Agent:** Slowly add an oxidizing agent, such as arsenic pentoxide (0.05 mol) or nitrobenzene (0.1 mol), through the dropping funnel while maintaining the temperature. The reaction is exothermic and should be controlled carefully.
- **Reaction Completion:** After the addition is complete, continue heating the mixture for 3-4 hours.
- **Work-up:** Cool the reaction mixture to room temperature and pour it into a large beaker containing ice water. Neutralize the solution with a saturated sodium carbonate solution until it is alkaline.
- **Extraction:** Extract the aqueous layer with dichloromethane (3 x 100 mL).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 8-nitroquinoline.


Step 2: Iodination of 8-nitroquinoline

- **Reaction Setup:** In a 250 mL round-bottom flask, dissolve the 8-nitroquinoline (0.05 mol) obtained from Step 1 in glacial acetic acid (100 mL).
- **Addition of Iodinating Agent:** Add N-iodosuccinimide (NIS) (0.055 mol) to the solution in portions at room temperature.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete, pour the mixture into a beaker of ice water.
- **Isolation:** Collect the precipitate by filtration, wash with cold water, and then a small amount of cold ethanol.
- **Purification:** The crude **3-Iodo-8-nitroquinoline** can be further purified by recrystallization from ethanol to yield the final product.

Potential Biological Activity and Mechanism of Action

Direct studies on the biological activity of **3-Iodo-8-nitroquinoline** are not extensively documented in the available literature. However, the cytotoxicity of related nitroquinoline compounds has been investigated. For instance, 8-hydroxy-5-nitroquinoline has demonstrated potent anticancer activity, which is thought to be mediated through the generation of reactive oxygen species (ROS).^{[2][3]} Nitroaromatic compounds are known to undergo intracellular enzymatic reduction to form radical anions, which can then react with molecular oxygen to produce superoxide radicals and other ROS. This oxidative stress can lead to cellular damage and apoptosis.


The diagram below illustrates a potential workflow for assessing the cytotoxicity of **3-Iodo-8-nitroquinoline**, based on common in vitro assays used for similar compounds.

[Click to download full resolution via product page](#)

Caption: Workflow for in vitro cytotoxicity evaluation.

The following diagram illustrates a plausible signaling pathway for the induction of apoptosis by a nitroaromatic compound like **3-Iodo-8-nitroquinoline**, based on the generation of reactive oxygen species.

[Click to download full resolution via product page](#)

Caption: ROS-mediated apoptosis pathway.

Safety and Handling

3-Iodo-8-nitroquinoline should be handled with care in a well-ventilated fume hood.[1]

Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, is recommended.[1] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Store the compound in a tightly closed container in a cool, dry place away from heat, flames, and oxidizing agents.[1]

Table 2: Hazard Information

Hazard Statement	Description
H302	Harmful if swallowed
H312	Harmful in contact with skin
H332	Harmful if inhaled

Conclusion

3-Iodo-8-nitroquinoline is a chemical compound with potential applications in medicinal chemistry and drug development, largely inferred from the known activities of related nitroquinoline derivatives. While specific experimental data for this compound is limited in the public domain, this guide provides a foundational understanding of its properties, a representative synthetic approach, and a plausible mechanism of action for its potential biological effects. Further research is warranted to fully elucidate the chemical and biological profile of this molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Iodo-8-nitro-quinoline | CAS#:497084-46-5 | Chemsoc [chemsoc.com]

- 2. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Iodo-8-nitroquinoline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1314853#3-iodo-8-nitroquinoline-cas-number-497084-46-5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com